molecular formula C6H9BrO B6223673 3-(bromomethyl)-3,6-dihydro-2H-pyran CAS No. 2763749-04-6

3-(bromomethyl)-3,6-dihydro-2H-pyran

Cat. No. B6223673
CAS RN: 2763749-04-6
M. Wt: 177
InChI Key:
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Description

3-(Bromomethyl)-3,6-dihydro-2H-pyran is an organic compound belonging to the heterocyclic class of molecules. It is a colorless liquid with a mild odor, and is slightly soluble in water. It has a wide variety of applications in the scientific research field, ranging from synthesis and analytical methods to biochemical and physiological effects.

Scientific Research Applications

3-(Bromomethyl)-3,6-dihydro-2H-pyran has a number of scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds, such as 3-bromo-3,6-dihydro-2H-pyran-2-one, which is used in the synthesis of β-lactams. It has also been used in the synthesis of 1,2,3-triazole derivatives, which are used in the synthesis of pharmaceuticals. Additionally, 3-(bromomethyl)-3,6-dihydro-2H-pyran has been used as a starting material in the synthesis of cyclopropylmethyl derivatives, which are used in the synthesis of insecticides.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3,6-dihydro-2H-pyran is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it can react with a variety of molecules, including proteins, DNA, and other cellular components. This reaction can lead to the formation of covalent bonds between the compound and the target molecule, which can alter the structure and function of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(bromomethyl)-3,6-dihydro-2H-pyran are not well understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids, such as lipases.

Advantages and Limitations for Lab Experiments

The use of 3-(bromomethyl)-3,6-dihydro-2H-pyran in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and can be used as a starting material in a variety of synthetic pathways. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. It is a highly reactive compound, and must be handled with care to avoid potential hazards. Additionally, it can be toxic if inhaled or ingested, and must be handled in a well-ventilated area.

Future Directions

There are a number of potential future directions for 3-(bromomethyl)-3,6-dihydro-2H-pyran research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into its mechanism of action and its potential toxicity could lead to the development of safer and more effective compounds. Finally, further research into its use as a starting material in a variety of synthetic pathways could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

3-(Bromomethyl)-3,6-dihydro-2H-pyran can be synthesized through a number of methods. The most common method of synthesis involves the reaction of 3-bromopropan-1-ol with bromine in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of 3-(bromomethyl)-3,6-dihydro-2H-pyran and 3-bromopropan-2-ol, which can be separated by distillation. Other methods of synthesis include the reaction of 3-bromopropanal with sodium borohydride, or the reaction of 3-bromopropanal with a Grignard reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-3,6-dihydro-2H-pyran involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dihydrofuran", "N-bromosuccinimide", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2,5-dihydrofuran is reacted with N-bromosuccinimide in the presence of acetic acid to form 3-bromomethyl-2,5-dihydrofuran.", "Step 2: The resulting product from step 1 is then treated with hydrogen peroxide and sodium hydroxide to form 3-(bromomethyl)-3,6-dihydro-2H-pyran.", "Step 3: The product is isolated and purified using standard techniques such as filtration and recrystallization." ] }

CAS RN

2763749-04-6

Product Name

3-(bromomethyl)-3,6-dihydro-2H-pyran

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

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